![molecular formula C21H14N2O5S B2694111 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-25-0](/img/structure/B2694111.png)

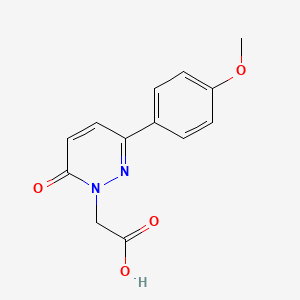

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

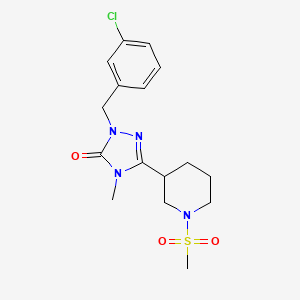

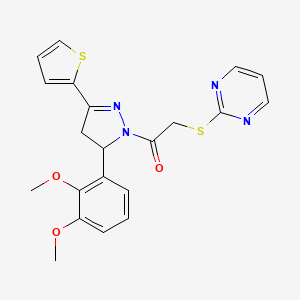

This compound is a derivative of thiazole and coumarin . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Coumarins (2H-1-benzopyran-2-ones, 2H-chromen-2-ones) are very attractive targets for combinatorial library synthesis due to their wide range of valuable biological activities .

Synthesis Analysis

The compound can be synthesized through a procedure involving the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves refluxing various N-(benzothiazol-2-yl)-2-chloroacetamides substituted derivatives with 7-hydroxy-4-methyl-2H-chromen-2-one in acetonitrile and anhydrous K2CO3 .Molecular Structure Analysis

The molecular structure of the compound can be elucidated by FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . The coumarin moiety is essentially planar and the cyclohexane ring adopts the usual chair conformation .Chemical Reactions Analysis

The compound can undergo various chemical reactions to form novel derivatives with various substituted indole derivatives . The key features of these reactions are the incorporation of four heterocyclic rings in the structure of target products, using commonly available and inexpensive catalysts, high yields, and simple reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectra can provide information about the number and type of hydrogen and carbon atoms in the compound .Scientific Research Applications

Antimicrobial Activity

A study detailed the microwave-assisted synthesis of various derivatives of the compound, highlighting their significant antibacterial and antifungal activities. The environmentally friendly synthesis method offers an accelerated reaction rate and improved yields, with some compounds showing considerable antimicrobial efficacy against different bacterial strains (Raval, Naik, & Desai, 2012).

Chemosensory Applications

Research has also identified the utility of certain derivatives as chemosensors for cyanide anions. These compounds, with structural modifications, exhibit changes in color and fluorescence upon interaction with cyanide, allowing for their use in detecting this anion. The precise molecular interactions and transformations that enable this sensing capability have been elucidated, providing a basis for developing sensitive detection methods for environmental and analytical applications (Wang et al., 2015).

Synthetic Methodologies

Another aspect of research focuses on the synthesis processes themselves, such as the non-catalytic approach to synthesizing highly functionalized derivatives. These methodologies facilitate the creation of compounds with varied biological and chemical properties, broadening the scope of their potential applications in medicinal chemistry and beyond (Pratap & Ram, 2007).

Biological Evaluation

The synthesis and biological evaluation of innovative coumarin derivatives containing a thiazolidin-4-one ring have been explored, with assessments of their antibacterial activity. This research underscores the compound's role as a precursor in developing new antimicrobial agents, demonstrating the compound's versatility and potential as a scaffold for further pharmaceutical development (Ramaganesh, Bodke, & Venkatesh, 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .

Mode of Action

It is known that thiazole derivatives can interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to their antimicrobial, antifungal, antiviral, and antitumor activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often impact the action of similar compounds .

Biochemical Analysis

Biochemical Properties

It is known that coumarin derivatives, to which this compound belongs, have been found to exhibit antioxidant activity . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in oxidative stress pathways.

Cellular Effects

Given the antioxidant activity of similar compounds, it is plausible that this compound could influence cell function by mitigating oxidative stress, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its antioxidant activity involves binding interactions with biomolecules, potentially inhibiting or activating enzymes involved in oxidative stress pathways .

Metabolic Pathways

Given its structural similarity to other coumarin derivatives, it is plausible that it could interact with enzymes or cofactors involved in oxidative stress pathways .

properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O5S/c24-19(13-5-6-17-18(10-13)27-8-7-26-17)23-21-22-15(11-29-21)14-9-12-3-1-2-4-16(12)28-20(14)25/h1-6,9-11H,7-8H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPVXGNCYKNNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2694028.png)

![1-[(4-chlorophenyl)acetyl]-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2694029.png)

![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)

![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)

![4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2694037.png)

![4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2694041.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)